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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum
yield, and significant Stokes shift, making it a valuable tool for labeling proteins in various life
science applications.[1][2][3] The most common method for labeling proteins with Atto 465
involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with
primary amino groups on the protein, such as the e-amino groups of lysine residues, to form a
stable amide bond.[2][4] Following the labeling reaction, a critical purification step is required to
remove any unconjugated or free dye. The presence of free dye can lead to inaccurate
guantification of the degree of labeling, high background fluorescence, and potential artifacts in
downstream applications. This document provides detailed protocols for the labeling of proteins
with Atto 465 NHS ester and the subsequent purification of the labeled conjugate.

Quantitative Data Summary

The following tables summarize the key quantitative data for Atto 465 and recommended
parameters for protein labeling.

Table 1: Spectroscopic and Physicochemical Properties of Atto 465
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Property Value Reference
Excitation Maximum (Aabs) 453 nm
Emission Maximum (Afl) 506 nm

Molar Extinction Coefficient
7.5%x10*Mtcmt
(emax)

Fluorescence Quantum Yield

75%
(nfl)
Fluorescence Lifetime (tfl) 5.0 ns
Correction Factor at 280 nm

0.48

(CF2s0)

Molecular Weight (NHS-ester) 493 g/mol

Solubility Polar solvents (DMF, DMSO)

Table 2: Recommended Reaction Parameters for Atto 465 NHS Ester Protein Labeling
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Recommended
Parameter . Notes
Value/Condition

Lower concentrations can

Protein Concentration =2 mg/mL _ o
decrease labeling efficiency.
Buffers containing primary
N Amine-free (e.g., PBS, amines (e.g., Tris, glycine) will
Buffer Composition ) ] )
bicarbonate) compete with the protein for
the dye.

This pH ensures that the
] ) primary amino groups on the
Reaction pH 8.0 - 9.0 (optimal 8.3) ]
protein are largely

unprotonated and reactive.

The optimal ratio varies

between proteins and should
Molar Excess of Dye 2 to 10-fold be determined empirically. A 2-

fold molar excess is a good

starting point for antibodies.

Incubation at room
Reaction Time 30 - 60 minutes temperature is generally
sufficient.

To stop the reaction by
Quenching Agent (Optional) 50-100 mM Tris or glycine consuming unreacted NHS
ester.

Experimental Protocols
Protein Preparation

It is critical to ensure the protein solution is free of any amine-containing substances before
starting the labeling reaction.

o Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine),
it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, or
phosphate-buffered saline (PBS), pH 7.2-7.4. This can be achieved through:
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o Dialysis: Dialyze the protein solution against the desired amine-free buffer overnight at
4°C with at least two buffer changes.

o Desalting Column/Spin Column: Use a desalting column (e.g., Sephadex G-25) or a spin
column with an appropriate molecular weight cut-off (MWCO) to rapidly exchange the
buffer according to the manufacturer's instructions.

o Concentration Adjustment: Adjust the protein concentration to at least 2 mg/mL in the
labeling buffer.

Atto 465 NHS Ester Stock Solution Preparation

Due to the moisture sensitivity of NHS esters, the dye stock solution should be prepared
immediately before use.

e Solvent: Dissolve the Atto 465 NHS ester in anhydrous, amine-free dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO).

o Concentration: Prepare a stock solution of 1-10 mg/mL. For example, dissolve 1 mg of Atto
465 NHS ester in 100-1000 pL of solvent.

Protein Labeling Reaction

The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need
to be determined empirically.

o Calculate Dye Amount: Determine the volume of the Atto 465 NHS ester stock solution
needed to achieve the desired molar excess. For a starting point, a 2-fold molar excess is
often suitable for antibodies.

o Add Dye to Protein: While gently stirring or vortexing the protein solution, add the calculated
volume of the Atto 465 NHS ester stock solution.

 Incubate: Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected
from light.

e Quench Reaction (Optional): To stop the labeling reaction, a quenching agent such as Tris or
glycine can be added to a final concentration of 50-100 mM. Incubate for an additional 30
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minutes at room temperature.

Purification of the Labeled Protein

Purification is essential to remove unconjugated Atto 465 dye. Gel permeation chromatography
is the most recommended method.

Method 1: Gel Permeation Chromatography (GPC)

e Column Selection: Use a Sephadex G-25 or equivalent gel filtration column. A column with a
diameter of at least 1 cm and a length of 12-20 cm is recommended.

» Equilibration: Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2).
o Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.

o Elution: Elute the sample with the equilibration buffer. The labeled protein will typically elute
as the first colored band, while the smaller, unconjugated dye molecules will elute later as a
second colored band.

o Fraction Collection: Collect the fractions containing the purified labeled protein.
Method 2: Dialysis

o Prepare Dialysis Tubing: Use dialysis tubing or a cassette with an appropriate MWCO (e.g.,
10-14 kDa).

o Load Sample: Transfer the labeling reaction mixture into the dialysis tubing/cassette.

o Dialyze: Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C. Perform
at least three buffer changes over a period of 24-48 hours to ensure complete removal of the
free dye.

Method 3: Spin Columns

Commercially available spin columns designed for dye removal can also be used for rapid
purification. Follow the manufacturer's protocol for sample loading, centrifugation, and
collection of the purified labeled protein.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Characterization of Labeled Protein

After purification, it is important to determine the protein concentration and the degree of
labeling (DOL).

Spectrophotometric Measurement

e Measure the absorbance of the purified labeled protein solution at 280 nm (Azso) and 453 nm
(A4s3) using a spectrophotometer.

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

» Protein Concentration (M): Protein Concentration (M) = [Az2so - (As4s3 X CF2s0)] / €_protein
Where:

Azg0 = Absorbance at 280 nm

o

Aas3z = Absorbance at 453 nm

[¢]

[¢]

CF2s0 = Correction factor for Atto 465 at 280 nm (0.48)

[e]

€_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M~*cm~! for
19G)

» Dye Concentration (M): Dye Concentration (M) = Ass3 / £_dye Where:
o Aas3z = Absorbance at 453 nm
o ¢_dye = Molar extinction coefficient of Atto 465 at 453 nm (75,000 M—1cm~1)

o Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations
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Caption: Workflow for Labeling and Purification of Atto 465 Labeled Proteins.
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Caption: Common Methods for the Purification of Labeled Proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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